Cas no 106738-54-9 (3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride)

3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl Chloride
- Benzenesulfonyl chloride, 3-methyl-4-[(methylamino)sulfonyl]-
- 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride
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- インチ: 1S/C8H10ClNO4S2/c1-6-5-7(15(9,11)12)3-4-8(6)16(13,14)10-2/h3-5,10H,1-2H3
- InChIKey: BHQVUBFKXKFSLQ-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(S(NC)(=O)=O)C(C)=C1
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308675-250mg |
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 250mg |
¥8397.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308675-1g |
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 1g |
¥21189.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308675-50mg |
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 50mg |
¥4914.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026230-1g |
3-Methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 1g |
¥3913.0 | 2023-04-06 | |
Enamine | EN300-188940-1g |
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 1g |
$785.0 | 2023-09-18 | |
Enamine | EN300-188940-5.0g |
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 5g |
$2277.0 | 2023-06-08 | |
Aaron | AR01BGNY-10g |
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 10g |
$4667.00 | 2023-12-16 | |
A2B Chem LLC | AW13330-500mg |
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 500mg |
$681.00 | 2024-04-20 | |
Aaron | AR01BGNY-250mg |
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 250mg |
$560.00 | 2025-02-09 | |
Aaron | AR01BGNY-5g |
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride |
106738-54-9 | 95% | 5g |
$3156.00 | 2023-12-16 |
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chlorideに関する追加情報
Comprehensive Overview of 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride (CAS No. 106738-54-9)
3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride (CAS No. 106738-54-9) is a specialized sulfonyl chloride derivative widely utilized in organic synthesis and pharmaceutical intermediates. This compound features a unique molecular structure combining a methylsulfamoyl group and a reactive sulfonyl chloride moiety, making it valuable for constructing complex molecules. Its applications span across drug discovery, agrochemical development, and material science, aligning with current trends in sustainable chemistry and precision synthesis.
In recent years, the demand for high-purity sulfonyl chlorides like 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride has surged due to their role in bioconjugation and peptide modification. Researchers frequently search for "sulfonyl chloride applications in medicinal chemistry" or "CAS 106738-54-9 solubility data," reflecting its relevance in targeted drug delivery systems. The compound's electron-withdrawing properties also make it a candidate for photocatalysis studies, a hot topic in green chemistry innovations.
The synthesis of 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride typically involves chlorosulfonation of precursor aromatics, followed by methylsulfamoylation. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity, as impurities may affect its performance in cross-coupling reactions. Industry professionals often inquire about "stability of sulfonyl chlorides under nitrogen atmosphere" or "106738-54-9 handling precautions," emphasizing the need for proper storage in anhydrous conditions.
Emerging applications include its use in covalent organic frameworks (COFs) and polymeric catalysts, where its dual-functional groups enable precise molecular design. Environmental considerations have also driven interest in "biodegradable sulfonyl-containing compounds," positioning this chemical as a subject of lifecycle assessment studies. Regulatory compliance with REACH and other global standards further underscores its commercial importance.
From a technical perspective, the hydrolytic sensitivity of 3-methyl-4-(methylsulfamoyl)benzene-1-sulfonyl chloride necessitates careful reaction planning. Literature reviews highlight its utility in heterocycle formation, particularly for sulfonamide-based inhibitors targeting enzymatic pathways. Recent patent analyses reveal growing exploitation in OLED materials, responding to the electronics industry's demand for high-efficiency emitters.
Future research directions may explore its nanoscale applications or modifications to enhance water compatibility—addressing common search queries like "water-soluble sulfonyl chloride alternatives." As synthetic methodologies evolve, this compound continues to demonstrate versatility in both academic and industrial settings, solidifying its status as a multifunctional building block in modern chemistry.
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